1-Hydroxybicyclo[3.3.1]nonan-3-one
Overview
Description
1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with the molecular formula C9H14O2. This compound features a unique bicyclo[3.3.1]nonane framework, which is a common motif in many biologically active natural products. The presence of a hydroxyl group and a ketone functional group within the bicyclic structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
1-Hydroxybicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, resulting in a bicyclic β-keto ester. Subsequent ketonic cleavage of this intermediate yields this compound . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation
Chemical Reactions Analysis
1-Hydroxybicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: The compound can participate in aldol condensation reactions to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxybicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-hydroxybicyclo[3.3.1]nonan-3-one exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . Molecular targets and pathways involved include enzyme active sites and metabolic pathways that process hydroxyl and ketone groups.
Comparison with Similar Compounds
1-Hydroxybicyclo[3.3.1]nonan-3-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl group, making it less reactive in hydrogen bonding.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains nitrogen atoms, altering its electronic properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, which can participate in different types of chemical interactions compared to oxygen
The uniqueness of this compound lies in its combination of hydroxyl and ketone groups within a rigid bicyclic structure, providing a versatile platform for various chemical transformations and biological studies.
Properties
IUPAC Name |
1-hydroxybicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACVJSFGOAVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497731 | |
Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20498-02-6 | |
Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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